molecular formula C16H16N2O B6278949 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine CAS No. 302940-77-8

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B6278949
CAS No.: 302940-77-8
M. Wt: 252.3
InChI Key:
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Description

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is a heterocyclic compound that features an isoindoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is unique due to its isoindoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

302940-77-8

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

85

Origin of Product

United States

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